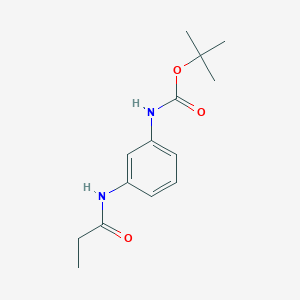![molecular formula C16H16FNO3 B268827 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268827.png)
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide, also known as Fluorofenibut, is a chemical compound that belongs to the class of phenibut derivatives. It is a potent GABA-B receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet acts as a potent agonist of the GABA-B receptor, which is a metabotropic receptor that modulates the activity of ion channels in the brain. Activation of the GABA-B receptor by 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet leads to the inhibition of neuronal activity, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and sedative effects. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This decrease in glutamate levels may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has a long half-life, which allows for sustained activation of the GABA-B receptor. However, one limitation of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet is its potential for tolerance and dependence, which may complicate its use in long-term studies.
Orientations Futures
There are several future directions for research on 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet. One direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet and to investigate its potential for tolerance and dependence. Finally, research is needed to identify any potential side effects of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet involves the reaction of 2-fluorobenzoyl chloride with 3-(2-methoxyethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final product, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet. The synthesis of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been reported in several research articles and is considered a relatively straightforward process.
Applications De Recherche Scientifique
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential treatment for anxiety disorders, insomnia, and epilepsy. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been investigated for its potential as a cognitive enhancer and as a treatment for alcohol withdrawal syndrome.
Propriétés
Nom du produit |
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
|---|---|
Formule moléculaire |
C16H16FNO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H16FNO3/c1-20-9-10-21-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3,(H,18,19) |
Clé InChI |
SDKMUVOCBRMQAF-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
SMILES canonique |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268767.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268768.png)